![molecular formula C31H27BO3 B8199947 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-4-yl)-1,3,2-dioxaborolane](/img/structure/B8199947.png)
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-4-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-4-yl)-1,3,2-dioxaborolane: is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of hole-transporting materials for photovoltaic applications. This compound features a spiro structure, which is known for its stability and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-4-yl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the Buchwald-Hartwig reaction, which is used to form the spiro structure. This reaction involves the coupling of a fluorene derivative with a xanthene derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boronate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include boronic acids, boronate esters, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-4-yl)-1,3,2-dioxaborolane is used as a precursor for the synthesis of advanced materials, particularly in the development of organic semiconductors and photovoltaic cells .
Biology and Medicine: While its primary applications are in materials science, there is potential for its use in biological and medical research, particularly in the development of diagnostic tools and drug delivery systems due to its unique electronic properties.
Industry: In the industrial sector, this compound is used in the fabrication of high-efficiency solar cells and other optoelectronic devices.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-4-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a hole-transporting material. The spiro structure facilitates efficient charge transport by reducing electronic coupling and charge recombination. This enhances the overall efficiency of photovoltaic devices by improving the separation and transport of charge carriers .
Comparison with Similar Compounds
Spiro[fluorene-9,9’-xanthene]-2,7-diamine (X59): This compound also features a spiro structure and is used as a hole-transporting material in photovoltaic applications.
Spiro[fluorene-9,9’-xanthene]-2,2’,7,7’-tetramine (X60): Another similar compound with a spiro structure, known for its high efficiency in solar cells.
Uniqueness: What sets 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-4-yl)-1,3,2-dioxaborolane apart is its specific structural configuration, which provides unique electronic properties and stability. This makes it particularly suitable for high-performance optoelectronic devices.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-4-yl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO3/c1-29(2)30(3,4)35-32(34-29)25-17-11-16-24-28(25)20-12-5-6-13-21(20)31(24)22-14-7-9-18-26(22)33-27-19-10-8-15-23(27)31/h5-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHXHMUDTDLYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=CC=CC=C6OC7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B8199878.png)
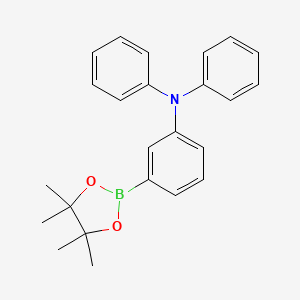
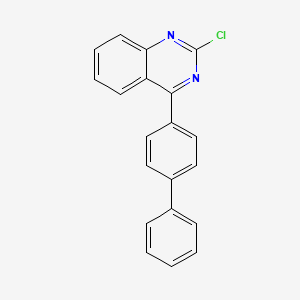
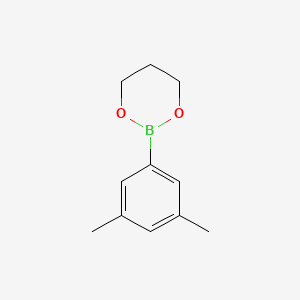
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B8199902.png)
![N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8199916.png)
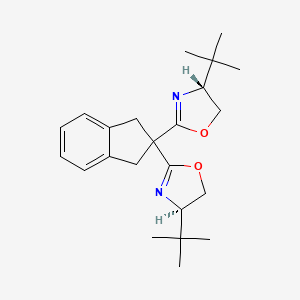
![10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B8199932.png)
![N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8199937.png)
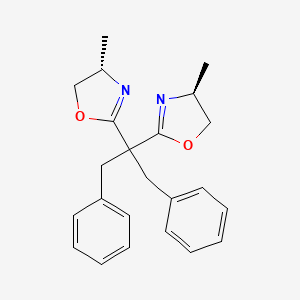
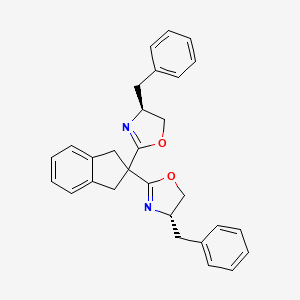
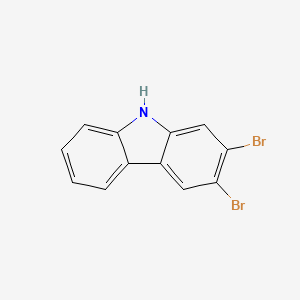
![3-Bromo-2-iodobenzo[b]thiophene](/img/structure/B8199972.png)
